

The chemical formula and structure of Epomediol (C10H18O3)

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An In-Depth Technical Guide to **Epomediol** (C10H18O3)

Introduction

Epomediol, also known by the trade name Clesidren, is a synthetic terpenoid derivative with the chemical formula C₁₀H₁₈O₃.[1][2][3] It is recognized for its choleretic properties, which involve stimulating the flow of bile.[2] This guide provides a comprehensive overview of the chemical and physical properties of **Epomediol**, along with available data from preclinical and clinical investigations into its therapeutic applications, primarily in the context of liver-related pathologies such as intrahepatic cholestasis of pregnancy.[2][4]

Chemical Formula and Structure

Epomediol is systematically named (1S,4R,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol.[2][5] Its structure is a bicyclic ether with two hydroxyl groups, which contribute to its polarity and biological activity.

Table 1: Chemical Identifiers and Properties of **Epomediol**



Property	Value	Source	
Molecular Formula	C10H18O3	[1][3][5][6]	
Molar Mass	186.25 g⋅mol ⁻¹	[2][5][6]	
CAS Registry Number	56084-15-2	2 [2][3][6]	
IUPAC Name	(1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol	[2]	
Synonyms	Clesidren, 2,6-Dihydroxycineol	[2][3]	
SMILES	CC1(C)[C@H]2CINVALID- LINK(INVALID-LINK O)O1">C@HO	[5]	
InChI	InChI=1S/C10H18O3/c1-9(2)6- 4-7(11)10(3,13-9)8(12)5-6/h6- 8,11-12H,4-5H2,1- 3H3/t6-,7+,8-,10+	[5]	
InChIKey	JSNQSLSBBZFGBM- UICFKRDXSA-N	[5]	
Melting Point	125 °C	[6]	

Table 2: Predicted Physicochemical Properties of **Epomediol**



[1]

Adduct	m/z	Predicted Collision Cross Section (Ų)	
[M+H] ⁺	187.13288	142.6	
[M+Na] ⁺	209.11482	149.6	
[M-H] ⁻	185.11832	138.4	
[M+NH ₄] ⁺	204.15942	168.8	
[M+K] ⁺	225.08876	148.3	
Data sourced from PubChem and predicted using CCSbase.			

Preclinical Research and Mechanism of Action

Preclinical studies, particularly in rat models, have been instrumental in elucidating the potential mechanism of action of **Epomediol**. The primary hypothesis for its therapeutic effect is its ability to modulate the fluidity of liver plasma membranes.[4][7]

Experimental Model: Ethinylestradiol-Induced Cholestasis

A key preclinical model involves the induction of cholestasis in rats using ethinylestradiol (EE), a synthetic estrogen.[7] EE administration is known to decrease liver plasma membrane fluidity, leading to impaired bile flow and transport of substances like sulfobromophthalein (BSP).[7]

Methodologies

While detailed, step-by-step protocols are not fully available in the cited literature, the general experimental methodologies can be summarized as follows:

Induction of Cholestasis: Rats are treated with EE (e.g., 5 mg/kg subcutaneously for 5 days)
to induce a cholestatic state, characterized by a significant reduction in bile flow and BSP
transport.[7]

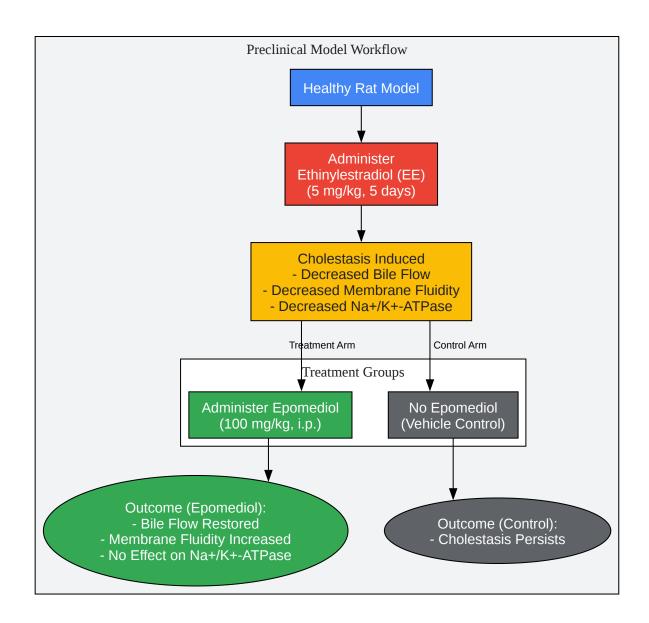


- **Epomediol** Administration: A separate cohort of EE-treated rats receives **Epomediol** (e.g., 100 mg/kg intraperitoneally) to assess its ability to reverse the cholestatic effects.[7]
- Assessment of Liver Function: Key parameters measured include bile flow rate, plasma clearance of BSP, and biliary excretion of BSP.[7]
- Biophysical Analysis: The fluidity of isolated liver plasma membranes is determined using techniques such as steady-state fluorescence polarization of diphenylhexatriene (DPH).[7]
 The activity of membrane-bound enzymes like Na+/K+-ATPase is also assayed.[7]

Preclinical Findings

In the EE-induced cholestasis model, **Epomediol** administration was found to restore bile flow and BSP transport parameters to control levels.[7] This functional recovery was associated with a significant increase in membrane fluidity, suggesting that **Epomediol**'s primary mechanism is the reversal of EE-induced membrane rigidification.[7] Notably, **Epomediol** did not reverse the decrease in Na+/K+-ATPase activity caused by EE, indicating a specific effect on the physical properties of the membrane rather than a direct influence on this particular enzyme.[7]





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Caption: Workflow of the preclinical evaluation of **Epomediol** in a rat model.



Clinical Studies and Efficacy

Epomediol has been investigated for its therapeutic potential in human subjects, particularly for symptomatic relief in cholestatic conditions.

Intrahepatic Cholestasis of Pregnancy (ICP)

Clinical trials have assessed the efficacy of **Epomediol** in alleviating pruritus (itching), a primary and distressing symptom of ICP.[4]

- Methodology: In one study, hospitalized patients with ICP were administered Epomediol
 orally for 15 days.[4] The study involved different dosage groups to evaluate a doseresponse relationship. Key endpoints included the severity of pruritus (measured via a
 scoring system) and standard biochemical markers of liver function (serum bilirubin, bile
 salts, aminotransferases, etc.).[4]
- Clinical Findings: Epomediol administration led to a statistically significant reduction in the
 severity of pruritus compared to pretreatment levels.[4] Interestingly, a higher dose appeared
 to be more effective. However, the treatment did not significantly alter the biochemical
 parameters of liver dysfunction.[4] No adverse effects on mothers or their babies were
 reported, indicating good tolerability.[4]

Table 3: Clinical Efficacy of **Epomediol** in Intrahepatic Cholestasis of Pregnancy

Dosage Group	Number of Patients (n)	Reduction in Pruritus Severity (% of pre-treatment score)	p-value
900 mg/day	7	48.8 ± 7.5	< 0.05
1200 mg/day	4	20.7 ± 6.2	< 0.05
Data adapted from a study on the symptomatic effect of Epomediol in patients with ICP.[4]			



Chronic Hepatopathies

The utility of **Epomediol** has also been explored in patients with chronic liver diseases.

- Methodology: A double-blind, multi-centre study involving 519 patients evaluated the effect of Epomediol (200 mg three times daily for 30 days) versus a placebo.[8] Another study administered Epomediol intravenously (400-600 mg daily for 10 days) to 28 patients.[9] Efficacy was assessed based on the improvement of clinical symptoms (e.g., headache, asthenia, nausea) and laboratory parameters (e.g., transaminases, alkaline phosphatase).[8]
 [9]
- Clinical Findings: In patients with chronic hepatopathies without severe parenchymal damage, Epomediol treatment was associated with an improvement in both symptoms and laboratory markers.[8] The intravenous administration study also reported significant improvements in clinical parameters and hepatic function tests, with satisfactory tolerability.
 [9] The drug's activity was noted to be lower in cases of more severe, chronic liver damage, suggesting its utility is greatest where hepatic function is still reversible.[8]

Conclusion

Epomediol (C10H18O3) is a synthetic terpenoid that has demonstrated therapeutic potential as a choleretic agent. Preclinical evidence strongly suggests its mechanism of action involves the restoration of liver plasma membrane fluidity, thereby reversing cholestatic effects induced by agents like synthetic estrogens. Clinical studies support its use for the symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy and in improving clinical and biochemical parameters in certain chronic hepatopathies. Its efficacy appears to be most pronounced in conditions where liver damage is not severe and is still reversible. Further research could focus on elucidating the specific molecular interactions between **Epomediol** and membrane components and exploring its potential in a broader range of cholestatic liver diseases.

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